Cytotoxicity Against WiDr Colon Cancer Cells
In a direct head-to-head comparative study, 3,6-dihydroxyxanthone demonstrated intermediate cytotoxic potency against the WiDr human colon cancer cell line compared to other regioisomers. It was 6.4% more potent than 1,3-dihydroxyxanthone but 59.6% less potent than 1,3,8-trihydroxyxanthone, and 95.2% less potent than 3,4,6-trihydroxyxanthone, the most active compound in the series [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 786 ± 146 µM |
| Comparator Or Baseline | 1,3-dihydroxyxanthone (836 ± 109 µM), 3,4-dihydroxyxanthone (1255 ± 105 µM), 1,3,8-trihydroxyxanthone (254 ± 15 µM), 3,4,6-trihydroxyxanthone (38 ± 11 µM) |
| Quantified Difference | 3,6-dihydroxyxanthone is 6.4% more potent than 1,3-dihydroxyxanthone; 1,3,8-trihydroxyxanthone is 3.1-fold more potent; 3,4,6-trihydroxyxanthone is 20.7-fold more potent |
| Conditions | WiDr human colon cancer cell line, MTT assay, 48-hour exposure |
Why This Matters
This quantitative comparison defines the precise position of 3,6-dihydroxyxanthone within the potency spectrum of its regioisomers, enabling researchers to select it for studies where its specific activity level, distinct from both more and less potent analogs, is required.
- [1] Muhammad, I., et al. (2022). Table 4: Comparison of in vitro anticancer activity of hydroxyxanthone derivatives against WiDr cancer cell line. Scientific Reports, 12, Article number: 5573. View Source
